
3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methoxy group at the 5-position, and an N-methylamine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-cyclopropoxy-5-methoxypyridine with N-methylamine under controlled conditions. The reaction typically requires a suitable solvent such as ethanol and a catalyst to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of at least 98% .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, suitable solvents like ethanol or dichloromethane, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine serves as a building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various chemical reactions .
Biology and Medicine: It can be used as a scaffold for the development of new pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-methylpyridin-4-amine: Similar structure with a methyl group at the 2-position instead of a methoxy group at the 5-position.
5-Amino-pyrazoles: These compounds share a similar pyridine ring structure and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness: 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with tailored properties for specific applications .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-methoxy-N-methylpyridin-4-amine |
InChI |
InChI=1S/C10H14N2O2/c1-11-10-8(13-2)5-12-6-9(10)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
BOENXMNNMRZGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


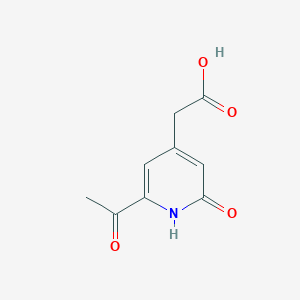

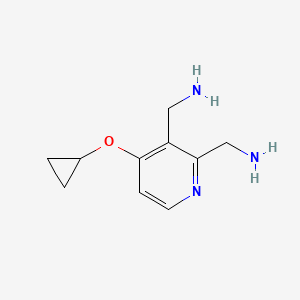

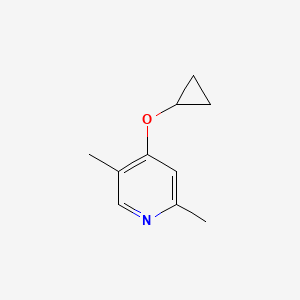
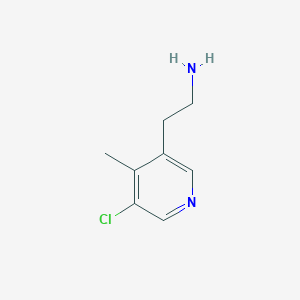
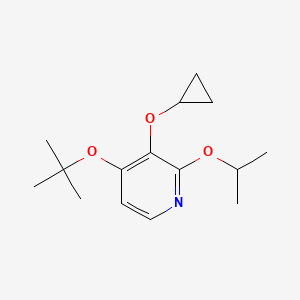
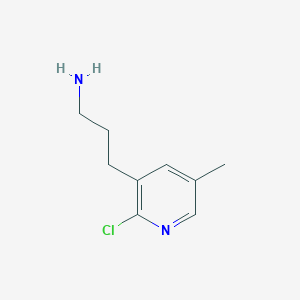


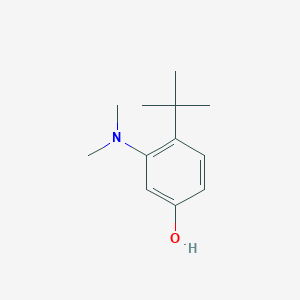


![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
